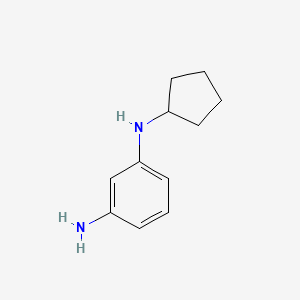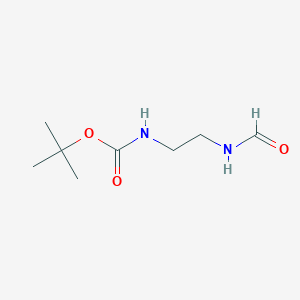
Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring substituted with iodine and methyl groups, and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-iodo-5-methylpyridine, can be synthesized through iodination of 5-methylpyridine using iodine and an oxidizing agent like nitric acid.
Etherification: The pyridine intermediate is then reacted with a suitable alcohol, such as methanol, in the presence of a base like sodium hydride to form the pyridine-2-yloxy intermediate.
Pyrrolidine Ring Formation: The intermediate is then coupled with a pyrrolidine derivative, such as pyrrolidine-1-carboxylate, under basic conditions to form the desired product.
Esterification: Finally, the tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness of the synthesis, and scalability of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include alcohols, aldehydes, or ketones depending on the extent of oxidation.
Reduction: Products include deiodinated compounds or those with new substituents replacing iodine.
Substitution: Products vary widely based on the nucleophile used, leading to a diverse array of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used in catalytic processes due to its unique structural features.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine
Drug Development: Its structural components make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound’s unique properties can be exploited in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism by which Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-((3-chloro-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-((3-bromo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate
Uniqueness
The iodine substituent in Tert-butyl 3-((3-iodo-5-methylpyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate provides unique reactivity compared to its chloro or bromo analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific synthetic and medicinal applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Eigenschaften
IUPAC Name |
tert-butyl 3-[(3-iodo-5-methylpyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O3/c1-11-7-13(17)14(18-8-11)21-10-12-5-6-19(9-12)15(20)22-16(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROMISXVJDZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC2CCN(C2)C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673583 | |
| Record name | tert-Butyl 3-{[(3-iodo-5-methylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-33-5 | |
| Record name | 1,1-Dimethylethyl 3-[[(3-iodo-5-methyl-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-{[(3-iodo-5-methylpyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)



![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)



![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)

